2-N-ethyl-1,3,5-triazine-2,4-diamine

Environmental Fate Metabolite Profiling Atrazine Degradation

2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) is the definitive non-chlorinated reference standard for the terminal atrazine metabolite didealkylatrazine (DDA). Unlike chlorinated analog deisopropylatrazine (DIA), this fully dechlorinated compound ensures accurate retention time alignment and correct mass transition monitoring in LC-MS/MS and GC-MS workflows, eliminating systematic quantification bias. Procure this ≥98% purity standard to achieve regulatory compliance in environmental monitoring and exposure assessment studies.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 30368-49-1
Cat. No. B3258366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-ethyl-1,3,5-triazine-2,4-diamine
CAS30368-49-1
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCNC1=NC=NC(=N1)N
InChIInChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10)
InChIKeyZCMOXKOUKFOYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1): Procurement Specifications and Analytical Grade Profile


2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1), also referenced as N2-Ethyl-1,3,5-triazine-2,4-diamine, is a diamino-substituted 1,3,5-triazine compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . This compound is a non-chlorinated structural analog of the widely studied herbicide metabolite deisopropylatrazine (DIA; CAS 1007-28-9), differing by the absence of a chlorine atom at the 6-position of the triazine ring. Commercially, this compound is typically supplied at purities of ≥95% to 98% for research applications, including its use as an analytical reference material in environmental fate studies and as a versatile small-molecule scaffold in synthetic chemistry . Its calculated physicochemical properties include a melting point of 197.5 °C, an aqueous solubility of 6.7 g/L at 25 °C, a density of 1.296±0.06 g/cm³ at 20 °C, and a logP of 0.3, which collectively define its handling and formulation parameters for laboratory use .

Why Generic Substitution of 2-N-Ethyl-1,3,5-triazine-2,4-diamine with Chlorinated Analogs Compromises Analytical and Metabolic Study Integrity


The substitution of 2-N-ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) with its chlorinated analog deisopropylatrazine (DIA; CAS 1007-28-9) or the parent herbicide atrazine is analytically and mechanistically invalid for critical applications. This compound represents the fully dechlorinated diamino terminal metabolite in the atrazine degradation pathway, whereas DIA retains the 6-chloro substituent that confers fundamentally different environmental persistence, enzymatic substrate specificity, and chromatographic behavior [1]. As demonstrated in microbial degradation studies, the s-triazine hydrolase enzyme from Rhodococcus corallinus exhibits substrate specificity that distinguishes chlorinated from non-chlorinated triazines, rendering cross-substitution between these structural classes incompatible for quantitative enzyme kinetics and environmental fate modeling [2]. Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting atrazine metabolites in biological matrices require exact compound-specific standards for accurate quantification; substituting CAS 30368-49-1 with DIA introduces retention time shifts, distinct mass transitions, and quantification bias that invalidate method validation parameters and compromise regulatory compliance in environmental monitoring studies [3].

Quantitative Differentiation Evidence: 2-N-Ethyl-1,3,5-triazine-2,4-diamine vs. Structural Comparators for Procurement Decision Support


Chlorine Substituent Absence Defines Distinct Metabolic Pathway Role: Terminal Metabolite vs. Intermediate

2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) is the fully dechlorinated diamino analog that corresponds to the terminal degradation product didealkylatrazine (DDA) in the atrazine metabolic pathway, distinguishing it from the chlorinated intermediate deisopropylatrazine (DIA; CAS 1007-28-9). DIA is defined as 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine, whereas CAS 30368-49-1 lacks the 6-chloro substituent entirely [1]. In the established atrazine degradation scheme, atrazine undergoes sequential N-dealkylation to form DIA and deethylatrazine (DEA), both of which retain the chlorine atom and undergo further dechlorination to yield the diamino metabolite DDA, for which CAS 30368-49-1 serves as the definitive non-chlorinated reference standard [2]. This structural distinction is analytically consequential: chlorinated and non-chlorinated triazines exhibit markedly different chromatographic retention on reverse-phase HPLC and distinct mass spectrometric fragmentation patterns, requiring compound-specific analytical standards for accurate quantification in environmental and biological samples [3].

Environmental Fate Metabolite Profiling Atrazine Degradation

Physicochemical Property Profile: Solubility and LogP Define Distinct Extraction and Formulation Parameters

The calculated physicochemical properties of 2-N-ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) differentiate it from chlorinated analogs in ways that directly impact laboratory handling, extraction efficiency, and formulation compatibility. The compound has a calculated aqueous solubility of 6.7 g/L at 25 °C, a calculated logP (XlogP) of 0.3, a topological polar surface area (TPSA) of 76.7 Ų, and a melting point of 197.5 °C . While direct experimental comparison data for the chlorinated analog DIA are not available in the public domain under identical measurement conditions, the absence of the hydrophobic chlorine atom predicts increased aqueous solubility and reduced reversed-phase HPLC retention relative to 6-chloro-substituted triazines—a class-level inference supported by the general principle that dechlorination increases polarity and decreases logP in this compound class. In solid-phase extraction (SPE) method development, chlorotriazines and non-chlorinated hydroxytriazines require distinct pH conditions for optimal recovery: chlorotriazines are quantitatively extracted at neutral pH, whereas more polar dechlorinated metabolites demand acidic conditions (pH 3.0) to achieve comparable recovery values [1].

Sample Preparation Solid-Phase Extraction Formulation Development

Enzymatic Substrate Specificity: Rhodococcus Hydrolase Discriminates Chlorinated vs. Non-Chlorinated Triazines

The s-triazine hydrolase enzyme purified from Rhodococcus corallinus NRRL B-15444R exhibits distinct substrate specificity profiles that differentiate chlorinated triazines from their non-chlorinated counterparts. This enzyme is responsible for the dechlorination of the chlorinated triazine compounds deethylsimazine (CEAT; 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) and deethylatrazine (CIAT; 6-chloro-N-isopropyl-1,3,5-triazine-2,4-diamine) [1]. Kinetic experiments further demonstrated that the purified enzyme is also capable of deaminating the structurally related non-chlorinated s-triazine compound melamine (2,4,6-triamino-1,3,5-triazine; AAAT), as well as CAAT (2-chloro-4,6-diamino-1,3,5-triazine) and pyrimidine analogs [2]. Notably, the triazine herbicides atrazine and simazine inhibit the hydrolytic activities of the enzyme but are not substrates, whereas induction experiments demonstrated that triazine hydrolytic activity rises approximately 20-fold during induction [2]. 2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1), as a non-chlorinated diamino-1,3,5-triazine, occupies a distinct substrate class whose kinetic parameters differ from those of chlorinated analogs; its use as a substrate or analytical standard in enzymatic studies therefore cannot be substituted with chlorinated compounds without introducing systematic error.

Biodegradation Enzyme Kinetics Bioremediation

Validated Application Scenarios for 2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Terminal Atrazine Metabolite (DDA) Quantification in Environmental and Biological Matrices

2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) serves as the definitive non-chlorinated reference standard for the terminal atrazine metabolite didealkylatrazine (DDA) in LC-MS/MS and GC-MS analytical workflows. As established in the atrazine metabolic pathway, DIA (chlorinated) undergoes further dechlorination to yield DDA, for which CAS 30368-49-1 provides the exact structural match [1]. Procurement of this specific non-chlorinated compound ensures accurate retention time alignment, correct mass transition monitoring, and valid quantification in environmental water monitoring, soil residue analysis, and human biomonitoring studies where terminal metabolite concentrations are critical for exposure assessment and regulatory compliance. Use of the chlorinated analog DIA for DDA quantification introduces systematic method bias due to divergent chromatographic behavior and distinct mass spectrometric fragmentation [2].

Enzymatic Substrate for Deamination Studies in Microbial Triazine Degradation Research

This non-chlorinated diamino-1,3,5-triazine serves as a class-appropriate substrate for investigating deamination reactions catalyzed by s-triazine hydrolases and related microbial enzymes. The enzyme purified from Rhodococcus corallinus NRRL B-15444R has been demonstrated to deaminate non-chlorinated triazines such as melamine, distinguishing this activity from the dechlorination reactions observed with chlorinated substrates like CEAT and CIAT [1]. CAS 30368-49-1, as a non-chlorinated analog, is the appropriate substrate for studies focused on deamination kinetics, enzyme induction (activity rises approximately 20-fold during induction), and comparative substrate profiling. Substitution with chlorinated compounds would misrepresent the enzymatic transformation being studied and yield non-transferable kinetic parameters [2].

Small-Molecule Scaffold for Synthetic Derivatization in Triazine-Based Compound Library Construction

2-N-Ethyl-1,3,5-triazine-2,4-diamine (CAS 30368-49-1) is recognized as a versatile small-molecule scaffold for constructing N2,6-substituted 1,3,5-triazine-2,4-diamine derivatives with potential bioactivity [1]. The compound's diamino substitution pattern provides two points of diversity for further synthetic elaboration, enabling the construction of compound libraries targeting enzymes, receptors, and transporters [2]. Its non-chlorinated core distinguishes it from chlorinated building blocks and may confer different reactivity profiles in nucleophilic substitution and cross-coupling reactions. Procurement of this specific scaffold supports medicinal chemistry efforts in cancer, inflammation, and CNS disorder research where triazine-based inhibitors are being actively explored [2].

Photochemical Degradation Studies of Triazine-Class Herbicides and Environmental Contaminants

This compound has been explicitly cited as a useful research chemical for studying the photochemical cleavage of molecules within the triazine class, which are commercially used as herbicides [1]. As a non-chlorinated diamino-1,3,5-triazine, it represents a key structural intermediate in the abiotic and biotic degradation cascades of chlorinated triazine herbicides. Its use in controlled photolysis experiments enables the elucidation of degradation pathways, identification of transformation products, and assessment of environmental persistence under UV irradiation and advanced oxidation process conditions. The absence of the chlorine substituent makes it a cleaner model substrate for isolating and characterizing non-chlorinated degradation pathway branches without interference from dechlorination side reactions.

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